2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyranopyridine class, characterized by a fused pyran-pyridine core with multiple substituents. Its structure includes a phenyl group at position 4, a 2-phenylethyl group at position 6, and a cyano group at position 2.
Properties
IUPAC Name |
2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-14-20-22(24(28)27(16)13-12-17-8-4-2-5-9-17)21(18-10-6-3-7-11-18)19(15-25)23(26)29-20/h2-11,14,21H,12-13,26H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSCUGALQTUXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-component reactions (MCRs). One common method is the one-pot, four-component reaction, which includes the following steps:
Starting Materials: The reaction begins with the condensation of an aldehyde (such as benzaldehyde), a β-ketoester (such as ethyl acetoacetate), a malononitrile, and an amine (such as aniline).
Catalysts and Solvents: Catalysts like piperidine or L-proline are often used to facilitate the reaction, and ethanol or water can serve as solvents.
Reaction Conditions: The reaction is typically carried out at room temperature or under reflux conditions, depending on the desired yield and reaction rate.
The reaction proceeds through a series of condensation and cyclization steps, ultimately forming the desired pyrano[3,2-c]pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The presence of multiple functional groups allows for various substitution reactions, such as nucleophilic substitution at the amino group or electrophilic aromatic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.
Substitution: Halogenating agents (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C24H21N3O2
- Molecular Weight : 383.44 g/mol
- CAS Number : 265315-65-9
The structure features a pyrano-pyridine framework that contributes to its biological activity. The presence of the amino group and phenyl rings enhances its interaction with biological targets.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. A notable method includes the use of multicomponent reactions that yield high purity and efficiency. For instance, one-pot green synthesis approaches have been highlighted for their eco-friendliness and simplicity in producing similar pyrano compounds .
Biological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that derivatives of pyrano-pyridine compounds exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell walls or inhibition of metabolic pathways .
- Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Further investigations are required to elucidate the specific pathways involved .
Therapeutic Applications
Given its diverse biological activities, 2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile shows promise in various therapeutic areas:
| Therapeutic Area | Potential Application |
|---|---|
| Antimicrobial | Treatment of bacterial infections |
| Antioxidant | Prevention of oxidative stress |
| Oncology | Potential anticancer agent |
| Neurology | Possible neuroprotective effects |
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that pyrano-pyridine derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting a need for further development as antibiotic agents .
- Cancer Research : In vitro studies indicated that certain derivatives could significantly reduce the viability of cancer cells while sparing normal cells, highlighting their selective toxicity .
- Oxidative Stress Studies : Research has shown that these compounds can scavenge free radicals effectively, indicating potential use in formulations aimed at reducing oxidative damage in cells .
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, as a kinase inhibitor, it can interfere with phosphorylation processes, affecting cell signaling and growth.
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding : The 4-hydroxyphenyl analog () introduces a polar hydroxyl group, improving water solubility but reducing bioavailability .
- Steric Effects : The 2,3-dimethoxyphenyl substituent () increases steric bulk, which may hinder interactions with biological targets compared to smaller substituents like phenyl or fluorophenyl .
Physicochemical and Spectral Properties
- Melting Points: The 2-chlorophenyl analog () lacks reported melting points, but structurally similar compounds with hydroxyl or pyridinyl groups (e.g., ) show higher melting points (232–236°C) due to intermolecular hydrogen bonding .
- Spectroscopic Data: IR spectra of related compounds (e.g., ) show characteristic peaks for cyano (~2191 cm⁻¹) and carbonyl (~1636 cm⁻¹) groups, consistent across the pyranopyridine family . ¹H NMR data for pyranopyridines (e.g., ) reveal distinct signals for aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 2.1–2.5 ppm) .
Biological Activity
The compound 2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS No. 265315-65-9) is a complex heterocyclic compound with significant potential in pharmacological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
The molecular formula for this compound is with a molecular weight of approximately 383.44 g/mol. Its unique structure includes a pyrano[3,2-c]pyridine core, which combines features of both pyridine and pyran rings, contributing to its diverse biological activities .
Biological Activity Overview
Research indicates that 2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibits various biological activities including:
- Anticancer Activity : Derivatives of this compound have shown potential in inhibiting cancer cell proliferation.
- Antiviral Properties : It has been studied for its effects against HIV.
- Anticoagulant Effects : The compound displays activity that may influence blood coagulation pathways.
- Antibacterial Properties : Various studies have reported its effectiveness against bacterial strains .
The biological effects of the compound are primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions modulate enzymatic activity and influence various biochemical pathways, leading to significant therapeutic effects .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of the compound, derivatives were synthesized and tested against various cancer cell lines. Results indicated that certain modifications to the structure enhanced cytotoxicity, suggesting that the presence of specific functional groups plays a crucial role in activity .
Case Study: Antiviral Properties
Another investigation evaluated the antiviral efficacy of the compound against HIV. The study demonstrated that it could inhibit viral replication at low concentrations, highlighting its potential as a therapeutic agent for viral infections .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that variations in substituents on the pyrano[3,2-c]pyridine core significantly affect biological activity. For example, the introduction of electron-donating groups has been correlated with increased potency in anticancer assays .
Q & A
Q. Q1: What are the standard synthetic routes for preparing pyrano-pyridine derivatives like 2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile?
Methodological Answer: Pyrano-pyridine derivatives are typically synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and cyclic ketones under reflux in ethanol or methanol. For example, analogous compounds (e.g., 6-amino-4-substituted pyrano[2,3-c]pyrazole-5-carbonitriles) are synthesized using ionic liquid catalysts like [Et3NH][HSO4], which enhance reaction efficiency and yield by stabilizing intermediates . Key steps include optimizing molar ratios (e.g., 1:1:1 for aldehyde, malononitrile, and ketone) and isolating products via recrystallization from ethanol. Characterization involves FT-IR for nitrile (C≡N) and amine (-NH2) groups, and NMR to confirm regiochemistry and substituent positions .
Advanced Synthesis: Reaction Optimization
Q. Q2: How can reaction yields be improved for pyrano-pyridine derivatives with bulky substituents like the 2-phenylethyl group?
Methodological Answer: Bulky substituents (e.g., 2-phenylethyl) often hinder cyclization. Strategies include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalysis: Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity, as demonstrated in analogous pyrimidine-carbonitrile syntheses .
- Byproduct Analysis: Monitor side products (e.g., uncyclized intermediates) via TLC and HPLC. Adjust stoichiometry (e.g., excess ammonium acetate) to drive cyclization .
Refer to X-ray crystallography (e.g., CCDC-971311) to verify steric effects on crystal packing and confirm successful synthesis .
Structural Characterization Challenges
Q. Q3: What analytical techniques resolve tautomerism or conformational flexibility in pyrano-pyridine derivatives?
Methodological Answer:
- Dynamic NMR: Use variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol forms) by observing signal splitting at low temperatures .
- X-ray Diffraction: Resolve ambiguities in substituent orientation (e.g., phenyl vs. phenylethyl groups) via single-crystal analysis. For example, CCDC-971311 confirmed the chair conformation of a related pyrano-pyrazole .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values to validate tautomeric preferences .
Advanced Mechanistic Insights
Q. Q4: What is the role of ammonium acetate in pyrano-pyridine synthesis, and how does it influence regioselectivity?
Methodological Answer: Ammonium acetate acts as a dual acid-base catalyst:
- Acidic Role: Protonates carbonyl groups, activating them for nucleophilic attack.
- Basic Role: Deprotonates intermediates to facilitate cyclization.
In a study on pyrano[2,3-d]pyrimidines, adjusting ammonium acetate concentration (2–3 equivalents) increased yields from 75% to 92% by enhancing enolate formation . Regioselectivity is controlled by steric effects; bulky substituents (e.g., 2-phenylethyl) favor attack at less hindered positions .
Contradictory Data Analysis
Q. Q5: How should researchers address discrepancies in reported melting points or spectral data for similar compounds?
Methodological Answer:
- Purity Verification: Reanalyze compounds via HPLC (≥95% purity) to rule out impurities. For example, a reported mp of 219–222°C for a pyrano-pyrimidine differed from literature due to residual solvent .
- Experimental Reproducibility: Standardize drying conditions (e.g., vacuum desiccation vs. ambient) to minimize variability.
- Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., 2-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-pyrindine-3-carbonitrile, δ 3.08–7.39 ppm) .
Green Chemistry Considerations
Q. Q6: What solvent-free or eco-friendly methods are applicable for synthesizing this compound?
Methodological Answer:
- Mechanochemical Synthesis: Grind reactants (aldehyde, malononitrile, ketone) with a catalytic amount of NaOH in a ball mill. This method achieved 90% yields for related pyrano-pyridines .
- Ionic Liquids: Replace traditional solvents with [Et3NH][HSO4], which is recyclable and reduces waste .
Computational and QSAR Applications
Q. Q7: How can computational tools predict the bioactivity or physicochemical properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., kinases) using docking software (AutoDock Vina).
- QSAR Modeling: Use descriptors like XLogP (∼3) and topological polar surface area (71.9 Ų) to predict permeability and solubility .
- ADMET Prediction: Tools like SwissADME estimate bioavailability based on the compound’s molecular weight (265.31 g/mol) and H-bond acceptors (4) .
Advanced Experimental Design
Q. Q8: How to design a study to investigate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Kinetic Analysis: Apply the Arrhenius equation to extrapolate shelf-life at 25°C. For analogs, degradation followed first-order kinetics with activation energy ~50 kJ/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
